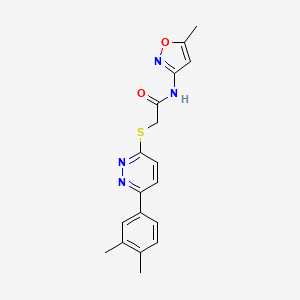
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antioxidant properties, and neuroprotective effects.
- Molecular Formula : C19H23N3O2S
- Molecular Weight : 357.47 g/mol
- CAS Number : 941992-24-1
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Studies indicate that derivatives similar to this compound exhibit promising AChE inhibitory activities. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of AChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Related Compound 1 | 12.5 |
| Related Compound 2 | 15.0 |
Antioxidant Activity
The antioxidant properties of this compound have been investigated through various assays, including DPPH and ABTS radical scavenging assays. These tests measure the ability of a substance to neutralize free radicals, which are implicated in oxidative stress and various diseases.
In vitro studies have demonstrated that the compound exhibits substantial antioxidant activity, with results indicating a significant reduction in oxidative markers in treated cells compared to controls. This suggests that it may help mitigate oxidative damage in biological systems .
Neuroprotective Effects
Research has shown that the compound may possess neuroprotective properties. In animal models exposed to oxidative stress (e.g., gamma irradiation), treatment with this compound led to improvements in behavioral tests and biochemical markers of neuronal health. Specifically, it was found to restore levels of glutathione (GSH), an important antioxidant in the brain, and reduce myeloperoxidase (MPO) activity, which is associated with inflammation .
Case Studies
- Acute Toxicity Study : A study involving acute toxicity assessments revealed that the compound has a median lethal dose (LD50) greater than 300 mg/kg, indicating a relatively safe profile for further development .
- Behavioral Assessment in Mice : In a model assessing cognitive function post-gamma irradiation, mice treated with the compound displayed improved memory and learning capabilities compared to untreated controls. This was supported by biochemical analyses showing normalized neurotransmitter levels .
Molecular Docking Studies
Molecular docking simulations have been performed to understand the binding interactions of this compound with AChE and other target enzymes. The docking studies suggest favorable binding affinities and interactions consistent with those observed in known inhibitors of AChE, providing insights into its potential mechanism of action.
特性
IUPAC Name |
2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-14(8-12(11)2)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVJDRPBZTZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














